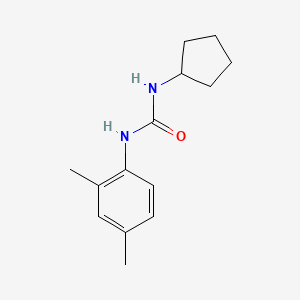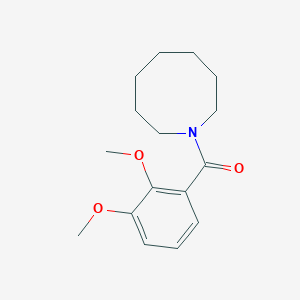![molecular formula C13H15NO5 B5346315 4-{[5-(methoxycarbonyl)-2-methylphenyl]amino}-4-oxobutanoic acid](/img/structure/B5346315.png)
4-{[5-(methoxycarbonyl)-2-methylphenyl]amino}-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[5-(methoxycarbonyl)-2-methylphenyl]amino}-4-oxobutanoic acid, also known as MOBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is a derivative of the amino acid tryptophan and has been found to have unique properties that make it useful in various scientific studies.
作用機序
The mechanism of action of 4-{[5-(methoxycarbonyl)-2-methylphenyl]amino}-4-oxobutanoic acid is not fully understood. However, it is believed to bind to the active site of enzymes and induce conformational changes in proteins. This binding can lead to the inhibition of enzyme activity or the induction of protein folding.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been found to induce protein folding in some proteins. Additionally, this compound has been found to have antioxidant properties and can scavenge free radicals.
実験室実験の利点と制限
One advantage of using 4-{[5-(methoxycarbonyl)-2-methylphenyl]amino}-4-oxobutanoic acid in lab experiments is its specificity for certain enzymes and proteins. This specificity allows for more targeted studies of enzyme kinetics and protein folding. Additionally, this compound is a relatively stable compound and can be easily synthesized in the lab. However, one limitation of using this compound is its potential toxicity. It has been found to be toxic to some cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research involving 4-{[5-(methoxycarbonyl)-2-methylphenyl]amino}-4-oxobutanoic acid. One area of interest is the study of this compound's interactions with specific enzymes and proteins. This could lead to the development of new enzyme inhibitors and the discovery of new protein folding mechanisms. Additionally, the antioxidant properties of this compound could be further explored for potential therapeutic applications. Finally, the toxicity of this compound could be studied further to determine its potential use in vivo.
合成法
4-{[5-(methoxycarbonyl)-2-methylphenyl]amino}-4-oxobutanoic acid can be synthesized through a multi-step process involving the reaction of tryptophan with various reagents. The first step involves the protection of the amino group of tryptophan with a tert-butyloxycarbonyl (Boc) group. The Boc-protected tryptophan is then reacted with ethyl chloroformate to form the ethyl ester of Boc-tryptophan. The ester is then reacted with 5-(methoxycarbonyl)-2-methylphenylamine to form this compound.
科学的研究の応用
4-{[5-(methoxycarbonyl)-2-methylphenyl]amino}-4-oxobutanoic acid has been used in various scientific studies due to its unique properties. One of its most notable applications is in the study of protein-ligand interactions. This compound has been found to bind specifically to the active site of some enzymes, making it useful in the study of enzyme kinetics and inhibition. It has also been used in the study of protein folding, as it can induce conformational changes in proteins.
特性
IUPAC Name |
4-(5-methoxycarbonyl-2-methylanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-8-3-4-9(13(18)19-2)7-10(8)14-11(15)5-6-12(16)17/h3-4,7H,5-6H2,1-2H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYCZGQTXSYGJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5346239.png)
![4-({3-[(cyclohexylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}amino)-4-oxobutanoic acid](/img/structure/B5346243.png)
![2-amino-4-(4-fluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5346245.png)
![N'-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxyphenyl)-N-methylbenzenecarboximidamide](/img/structure/B5346249.png)
![N-[(2-azocan-1-ylpyridin-3-yl)methyl]-2-(3-chloro-4-hydroxyphenyl)acetamide](/img/structure/B5346253.png)
![N-[1-(3-methoxyphenyl)ethyl]isonicotinamide](/img/structure/B5346266.png)
![(1S*,4S*)-N-[2-(tert-butylamino)-2-oxoethyl]-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5346274.png)
![2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N,N-diisobutylacetamide](/img/structure/B5346285.png)

![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-1-(1H-imidazol-1-yl)propan-2-amine](/img/structure/B5346296.png)
![3-{[(3S)-3-(acetylamino)pyrrolidin-1-yl]methyl}-N-butyl-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5346306.png)

![4-[(2-ethylbutanoyl)amino]-N-4-pyridinylbenzamide](/img/structure/B5346326.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B5346329.png)